molecular formula C15H11ClFN5 B1436606 4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 1256628-16-6

4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B1436606
CAS No.: 1256628-16-6
M. Wt: 315.73 g/mol
InChI Key: ZSWWXRREZQUKTH-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a halogenated derivative of the 1,3,5-triazino[1,2-a]benzimidazol-2-amine scaffold. Its structure features a 3-chloro-4-fluorophenyl substituent at the 4-position of the triazino-benzimidazole core, which confers unique electronic and steric properties.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5/c16-9-7-8(5-6-10(9)17)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWWXRREZQUKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129470
Record name 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-chloro-4-fluorophenyl)-1,4-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256628-16-6
Record name 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-chloro-4-fluorophenyl)-1,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256628-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-chloro-4-fluorophenyl)-1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of precursors containing triazine and benzimidazole moieties. The key steps include:

  • Formation of benzimidazole derivatives as intermediates.
  • Construction of the 1,3,5-triazine ring fused to the benzimidazole core.
  • Introduction of the 3-chloro-4-fluorophenyl substituent through nucleophilic aromatic substitution or amination reactions.

Reaction parameters such as solvent choice, temperature, reaction time, and use of catalysts or microwave irradiation significantly influence the yield and purity of the final product.

Microwave-Assisted Synthesis

Recent research demonstrates the efficacy of microwave irradiation in accelerating the synthesis of related benzimidazole and triazine derivatives, achieving high yields in short reaction times (minutes rather than hours). For example, microwave irradiation at 80–150 °C in solvents like acetonitrile or DMF facilitates rapid cyclization and condensation steps.

Table 1: Microwave-Assisted Synthesis Parameters for Benzimidazole-Triazine Derivatives

Step Reactants Solvent Temperature (°C) Time (min) Yield (%) Notes
Thiourea derivative formation 2-Phenylacetyl isothiocyanate + amines Acetonitrile Room temp ~90 High Formation of thiourea intermediates
Cyclization to benzimidazole Thiourea derivative + benzoyl chloride Ethanol 80 3 96 Microwave-assisted, rapid step
Triazole ring formation Thiourea derivative + hydrazine hydrate DMF 120–150 2–10 High Microwave irradiation used

Adapted from recent ACS Omega publication on benzimidazole and triazine synthesis.

Condensation and Cyclization Reactions

The preparation involves condensation of amine-functionalized benzimidazole intermediates with triazine precursors under controlled conditions. Key features include:

  • Use of polar aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity.
  • Temperature control (typically 80–150 °C) to promote ring closure without decomposition.
  • Reaction monitoring by spectroscopic methods (NMR, IR) to confirm intermediate formation and final product structure.

Chlorination and Amination Steps

Introduction of the 3-chloro-4-fluorophenyl group is achieved by nucleophilic substitution or amination reactions involving chlorinating agents such as oxalyl chloride, thionyl chloride, or phosphorus oxychloride. The process includes:

  • Preparation of acid chlorides from precursor carboxylic acids.
  • Reaction with amine-containing intermediates in the presence of organic or inorganic bases.
  • Use of solvents such as esters, ethers, chloroalkanes, or ketones to optimize solubility and reaction kinetics.

Table 2: Chlorination and Amination Reaction Conditions

Step Reagents/Agents Solvent(s) Temperature (°C) Reaction Time Notes
Acid chloride formation Oxalyl chloride, thionyl chloride, etc. Ester, ether, chloro solvents Ambient to 60 Variable Controlled addition to avoid side reactions
Amination Amine intermediates + acid chloride N-Methyl-2-pyrrolidone (NMP) 55–60 3 hours Followed by aqueous work-up and pH adjustment

Purification and Crystallization

After synthesis, the compound is purified through:

  • Recrystallization from ethanol or other suitable solvents.
  • Extraction using ethyl acetate and aqueous washes to remove impurities.
  • pH adjustments to precipitate the target compound.
  • Drying under controlled conditions to obtain stable crystalline forms.

Summary of Key Reaction Steps

Step No. Reaction Type Key Reagents Conditions Outcome
1 Thiourea formation 2-Phenylacetyl isothiocyanate + amines Acetonitrile, RT, ~90 min Thiourea intermediates
2 Cyclization Thiourea derivative + benzoyl chloride Ethanol, MW, 80 °C, 3 min Benzimidazole core formation
3 Triazole/triazine ring formation Thiourea derivative + hydrazine hydrate DMF, MW, 120–150 °C, 2–10 min Triazine ring fused to benzimidazole
4 Chlorination Acid chlorides (oxalyl chloride, etc.) Ester/ether solvents, RT-60 °C Acid chloride intermediates
5 Amination Amine intermediates + acid chloride NMP, 55–60 °C, 3 hours Final compound formation
6 Purification Recrystallization, extraction Ethanol, ethyl acetate, water Pure crystalline product

Analytical and Research Findings

  • The structures of intermediates and final compounds are confirmed by IR, $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy, and mass spectrometry.
  • Characteristic IR bands include NH stretching (around 3200–3400 cm$$^{-1}$$), C=O and C=N stretches (around 1660–1700 cm$$^{-1}$$), and C=S bands (1146–1173 cm$$^{-1}$$) in intermediates.
  • Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
  • The final compound exhibits stability under normal conditions but requires controlled pH and temperature to avoid decomposition.
  • Purity and reaction progress are monitored by High Performance Liquid Chromatography (HPLC) and NMR.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as sodium carbonate for substitution reactions, and polar solvents like DMSO for cyclization reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine and benzimidazole moieties allow it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The triazino-benzimidazole core allows diverse substitutions at the 4-position, significantly altering biological activity. Key analogs and their substituents include:

Compound Substituent Molecular Formula Molecular Weight Key Features/Activity
Target compound 3-Chloro-4-fluorophenyl Not explicitly provided Discontinued; halogenated substituent
4-[(E)-2-Phenylvinyl] analog () Styryl group C17H15N5 289.342 Extended conjugation; potential π-π interactions
4-(3-Methoxyphenyl) analog () 3-Methoxyphenyl Electron-donating group; possible enhanced solubility
4-(3-Fluorophenyl) analog (3e, ) 3-Fluorophenyl C15H12FN5 281.29 Antinematodal activity (moderate efficacy)
4-(3-Hydroxyphenyl) analog (3f, ) 3-Hydroxyphenyl C15H13N5O 279.30 Highest antinematodal efficacy (56% at 50 μg/ml)
4,4-Dimethyl analog () 4,4-Dimethyl C13H14N5 240.29 Potent dihydrofolate reductase inhibitor (IC50 = 10.9 mM)
4-(5-Methyl-2-thienyl) analog () 5-Methyl-2-thienyl Heterocyclic substituent; potential kinase modulation

Key Observations :

  • Halogenated vs. Polar Groups : The target compound’s 3-chloro-4-fluorophenyl group introduces electron-withdrawing effects, which may reduce solubility compared to analogs with hydroxy (3f) or methoxy groups .
  • Steric Effects : Bulky substituents like styryl () or thienyl () groups may hinder binding in enzyme pockets, whereas smaller groups (e.g., 3-fluorophenyl in 3e) optimize activity .
Antiparasitic Activity
  • 3f (3-Hydroxyphenyl) : Demonstrated 56% efficacy against Trichinella spiralis larvae at 50 μg/ml, attributed to hydrogen bonding via the hydroxyl group .
  • 3e (3-Fluorophenyl) : Moderate activity, suggesting fluorine’s electronegativity alone is insufficient for high efficacy .
  • Target Compound: No direct activity data available, but discontinuation implies inferior performance compared to 3f .
Enzyme Inhibition
  • 4,4-Dimethyl Analog : Strong dihydrofolate reductase inhibition (IC50 = 10.9 mM), likely due to hydrophobic interactions with the enzyme’s active site .
  • Halogenated Analogs : Chloro/fluoro groups may enhance target binding via halogen bonds, but excessive hydrophobicity could reduce bioavailability .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine?

Methodological Answer: Synthesis of this triazino-benzimidazole derivative can be adapted from protocols for structurally analogous compounds. Key steps include:

  • Cyclocondensation : React a substituted benzimidazole precursor with a triazine intermediate under reflux conditions in polar aprotic solvents (e.g., DMSO or ethanol). For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours yields triazole derivatives (65% yield) .
  • Functionalization : Introduce the 3-chloro-4-fluorophenyl group via nucleophilic substitution or Suzuki coupling. Ensure strict control of stoichiometry and temperature to avoid byproducts.
  • Purification : Use recrystallization (water-ethanol mixtures) or column chromatography. Monitor purity via HPLC or NMR.

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepSolventTemperature (°C)Time (hrs)Yield (%)Reference
CyclocondensationDMSO1001865
Substitution ReactionEthanol80450–70

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Identify aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 4.5–5.5 ppm). Compare with structurally similar compounds like 2-amino-4-phenyl-4H,10H-1,3,5-triazino[1,2-a]benzimidazol-3-ium chloride, where X-ray diffraction confirmed planar triazine-benzimidazole fusion .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 370–380 Da) and isotopic patterns from chlorine/fluorine substituents.
  • X-Ray Crystallography : Resolve positional disorder in the triazino-benzimidazole core, as seen in analogs with 85% crystallinity under 100 K conditions .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound in aquatic systems?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

Lab Studies :

  • Hydrolysis/Photolysis : Exclude light or simulate UV exposure (λ = 254–365 nm) in buffered solutions (pH 4–9). Monitor degradation via LC-MS.
  • Biodegradation : Use OECD 301/302 tests with activated sludge. Measure half-life (t₁/₂) and metabolite formation.

Modeling :

  • Estimate logP (octanol-water partition coefficient) and soil adsorption coefficient (Kd) to predict bioaccumulation.
  • Use QSAR models to infer toxicity to aquatic organisms (e.g., Daphnia magna).

Table 2 : Key Environmental Parameters to Measure

ParameterMethodRelevance
Hydrolytic StabilityLC-MS at varying pHPredict persistence in water bodies
Photolytic t₁/₂UV chamber + kinetic analysisAssess sunlight-driven degradation
logPShake-flask or computationalDetermine bioaccumulation potential

Q. What strategies resolve contradictions in reported biological activity data across assays?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO ≤0.1%), and endpoint measurements (IC₅₀ vs. EC₅₀).
  • Orthogonal Validation : Cross-check results using diverse methods (e.g., enzymatic assays vs. cellular viability tests) .
  • Mechanistic Profiling : Link activity to structural features, such as the 3-chloro-4-fluorophenyl group’s electron-withdrawing effects on target binding .

Q. How can researchers optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with ethanol/water or DMSO/ether mixtures. Analogous triazino-benzimidazoles crystallize in monoclinic systems (space group P2₁/c) .
  • Temperature Gradients : Cool samples from 25°C to 4°C over 48 hours to enhance crystal lattice formation.
  • Additive Screening : Introduce co-crystallants (e.g., polyethylene glycol) to stabilize hydrophobic interactions.

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or phosphodiesterases, leveraging the triazine core’s planar geometry .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.

Q. How should stability studies be designed for long-term storage?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC.
  • Light Sensitivity : Store aliquots in amber vials under argon. Compare with analogs like 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine, which degrade under UV .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 2
4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

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